

Introduction to BP Fluor 568 and NHS Ester Chemistry

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Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B3179296*

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BP Fluor 568 is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is characterized by its excellent photostability and high fluorescence quantum yield. The "NHS ester" functional group is a key component that enables the covalent attachment of the BP Fluor 568 dye to primary and secondary amine groups present on target biomolecules, such as proteins, antibodies, and peptides.

The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes a nucleophilic substitution reaction with aliphatic amines. This reaction forms a stable amide bond, permanently linking the fluorescent dye to the target molecule. This method is one of the most common and effective strategies for fluorescently labeling biomolecules.

The Labeling Principle: NHS Ester Reaction with Amines

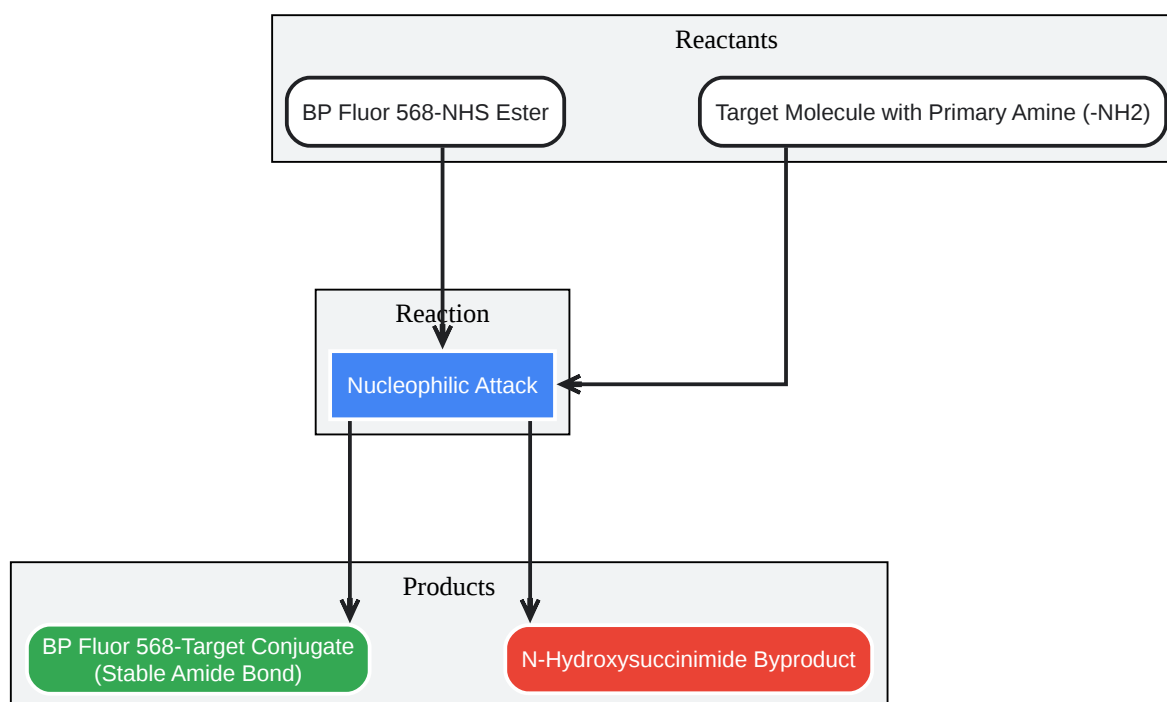
The core principle of **BP Fluor 568 NHS ester** lies in its ability to selectively react with primary and secondary amines on a target molecule. This reaction is a nucleophilic acyl substitution.

The key steps are:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of a primary or secondary amine on the target biomolecule acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester group on the BP Fluor 568 molecule.

- **Formation of a Tetrahedral Intermediate:** This attack leads to the formation of an unstable tetrahedral intermediate.
- **Leaving Group Departure:** The N-hydroxysuccinimide group is an excellent leaving group. It departs, and the intermediate collapses.
- **Formation of a Stable Amide Bond:** The final product is the BP Fluor 568 dye covalently attached to the target molecule via a stable amide bond. The N-hydroxysuccinimide is released as a byproduct.

This reaction is highly efficient and specific for amines under appropriate pH conditions.



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Diagram 1: Reaction of **BP Fluor 568 NHS ester** with a primary amine.

Quantitative Data

The spectral properties of BP Fluor 568 are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.

Property	Value
Maximum Excitation (λ_{ex})	~561 nm
Maximum Emission (λ_{em})	~574 nm
Molar Extinction Coefficient (ϵ)	~100,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	High
Molecular Weight	Varies by specific salt form

Note: Exact spectral properties can be influenced by the solvent and conjugation to a biomolecule.

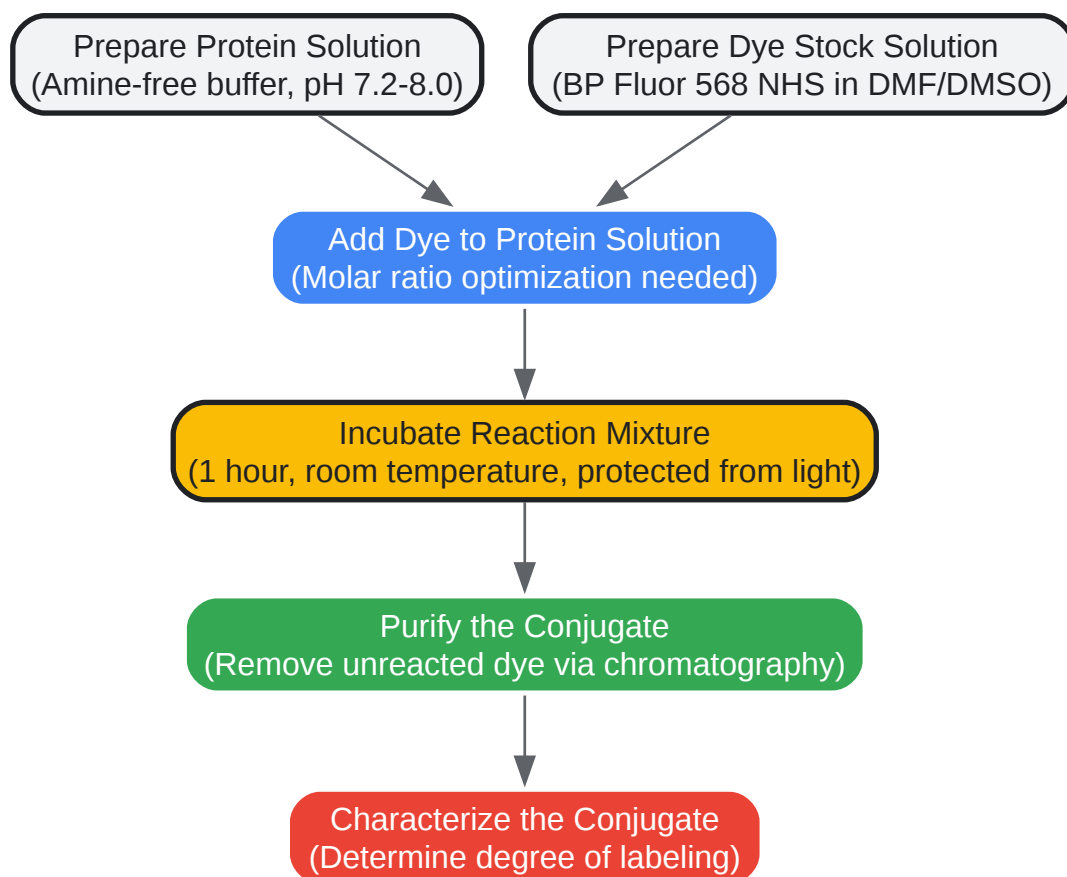
Experimental Protocols

A generalized protocol for labeling a protein with **BP Fluor 568 NHS ester** is provided below. It is essential to optimize the protocol for each specific protein and application.

Materials

- **BP Fluor 568 NHS ester**
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)
- Reaction tubes

Experimental Workflow



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Diagram 2: General workflow for protein labeling.

Detailed Methodologies

- **Preparation of Protein Solution:** Dissolve the protein in a suitable amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The optimal pH for the reaction is typically around 8.0, as the amine groups are deprotonated and more nucleophilic. Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.
- **Preparation of Dye Stock Solution:** Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

- **Labeling Reaction:** While vortexing, slowly add the calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein needs to be optimized for the specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the dye.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking can facilitate the reaction.
- **Purification:** After incubation, it is critical to remove the unreacted dye and the NHS byproduct. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
- **Characterization (Degree of Labeling):** The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~561 nm). The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Conclusion

BP Fluor 568 NHS ester is a powerful tool for fluorescently labeling biomolecules. Its bright fluorescence, photostability, and the efficient and specific reactivity of the NHS ester with amines make it a valuable reagent in various research and development applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. A thorough understanding of its core principles and adherence to optimized protocols are essential for successful and reproducible results.

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